

Application Note: Analytical Profiling of 1-(4-bromophenyl)-N,N-dimethylethanamine

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Compound of Interest

Compound Name: 1-(4-bromophenyl)-N,N-dimethylethanamine

CAS No.: 140621-51-8

Cat. No.: B3023192

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Executive Summary & Analyte Profile

This protocol details the separation, identification, and quantification of **1-(4-bromophenyl)-N,N-dimethylethanamine**.^{[1][2]} As a lipophilic tertiary amine with a halogenated aromatic ring, this compound presents specific challenges:

- **Peak Tailing:** The basic nitrogen () interacts strongly with residual silanols in silica-based columns.^[1]
- **Isomeric Confusion:** It is a structural isomer of 2-(4-bromophenyl)-N,N-dimethylethanamine (the phenethylamine analog).^[1] Chromatographic resolution is required to distinguish the benzylic amine (1-substituted) from the linear chain (2-substituted).^[1]
- **Volatility:** Sufficient for GC analysis without derivatization, though thermal degradation is a risk at high inlet temperatures.^{[1][2]}

Physicochemical Profile

Parameter	Value (Approx.)	Analytical Implication
Molecular Formula		Expect M+ doublet at m/z 227/229 (1:1 ratio due to). ^{[1][2]}
Molecular Weight	228.13 g/mol	Suitable for LC-MS and GC-MS. ^[1]
(Basic)	-9.4 - 9.6	Requires pH-modified mobile phases (high pH or ion-pairing). ^[1]
LogP	-2.8 - 3.1	Retains well on C18; elutes late on non-polar GC columns. ^[1]
Structure	Benzylic Amine	Susceptible to benzylic oxidation; store samples in amber vials. ^[1]

HPLC-UV/MS Method Development

Objective: Robust quantification with MS-compatible buffers.

Rationale: The "pH Switch" Strategy

Standard acidic mobile phases (0.1% Formic Acid) protonate the amine (

), often causing peak tailing due to cation-exchange interactions with silanols.^[1]

- Recommendation: Use a High pH Stable C18 Column.^{[1][2]} Operating at pH 10 keeps the amine deprotonated (neutral), significantly improving peak shape and increasing retention (hydrophobic interaction dominates).^{[1][2]}

Detailed Protocol

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 μ m) or Agilent Poroshell HPH-C18.^{[1][2]}

Parameter	Condition
Mobile Phase A	10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with)
Mobile Phase B	Acetonitrile (MS Grade)
Flow Rate	0.4 mL/min
Column Temp	40°C
Injection Vol	2 µL
Detection (UV)	220 nm (Amine/Aromatic), 254 nm (Aromatic)
Detection (MS)	ESI Positive Mode (See MS settings below)

Gradient Program:

- 0.0 min: 10% B
- 1.0 min: 10% B (Isocratic hold to elute polar matrix)[1]
- 8.0 min: 90% B (Linear ramp)
- 10.0 min: 90% B (Wash)
- 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters[1][2]

- Capillary Voltage: 3.5 kV[1][2]
- Cone Voltage: 30 V (Optimized for molecular ion stability)
- Source Temp: 120°C
- Desolvation Gas: 800 L/hr (Nitrogen)[1][2]

- Target Ions:
 - [M+H]⁺: 228.0 / 230.0 (Quantification)[1][2]
 - Fragment: 183.0 / 185.0 (Loss of dimethylamine, tropylium formation)[1][2]

GC-MS Method Development

Objective: Structural confirmation and impurity profiling.

Rationale: Orthogonal Analysis

GC-MS provides definitive structural identification via the characteristic bromine isotope pattern and alpha-cleavage fragmentation.[1] As a tertiary amine, derivatization is not strictly required, but the inlet liner must be deactivated to prevent adsorption.[2]

Detailed Protocol

Instrument: Agilent 7890B/5977B GC-MSD Column: Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 μm)[1]

Parameter	Condition
Inlet	Split/Splitless, 250°C. Liner: Ultra Inert Single Taper with Wool.[1]
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Injection	1 μL, Split 10:1 (Trace analysis: Splitless with 0.7 min purge)
Transfer Line	280°C
Source Temp	230°C (EI Source)
Scan Range	m/z 40 – 350

Oven Program:

- Initial: 60°C (Hold 1 min)

- Ramp 1: 20°C/min to 200°C
- Ramp 2: 10°C/min to 300°C (Hold 3 min)
- Total Run Time: ~21 mins

Fragmentation Logic (EI Spectrum)

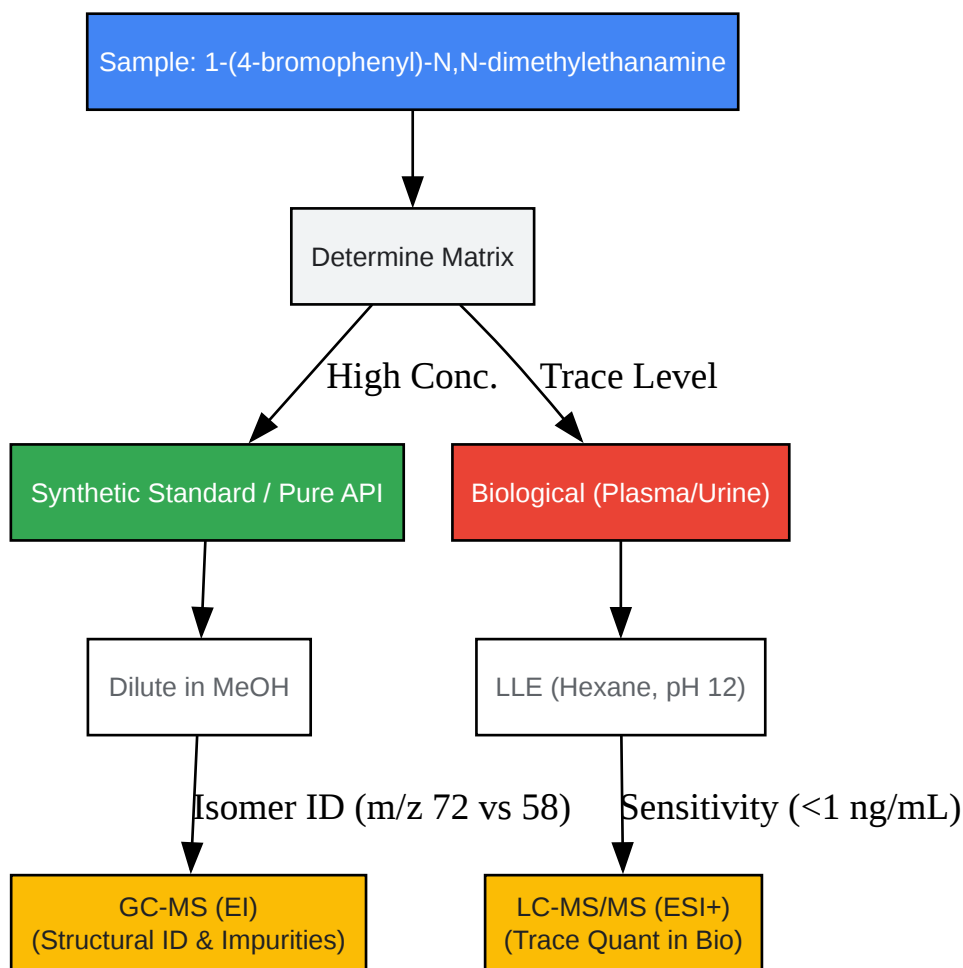
The mass spectrum will be dominated by Alpha-Cleavage.[1]

- Molecular Ion (
): Small doublet at m/z 227 and 229 (Intensity ~1-5%).[1][2]
- Base Peak (Alpha Cleavage): The bond between the benzylic carbon and the ring is strong. [2] The bond between the benzylic carbon and the alpha-methyl is possible, but the loss of the 4-Bromophenyl radical is the dominant pathway driven by the stability of the resulting iminium ion.[2]
 - Fragment:
 - m/z 72 (Base Peak, 100%)[1][2]
- Secondary Ions:
 - m/z 169/171: 4-Bromobenzyl cation (formation of tropylium ion structure).[1]
 - m/z 42/44: Lower mass amine fragments.[1][3]

Visualization: Workflow & Logic

Diagram 1: Method Selection Decision Tree

This logic ensures the correct method is chosen based on sample matrix and sensitivity needs. [1]

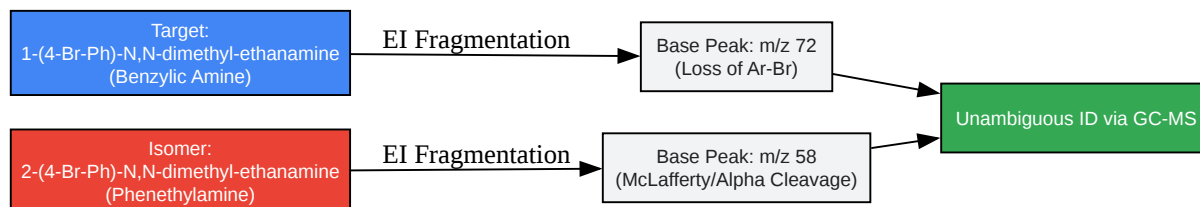


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Caption: Decision matrix for selecting GC-MS vs. LC-MS based on sample origin and sensitivity requirements.

Diagram 2: Isomer Differentiation Logic

Distinguishing the target (benzylic amine) from its phenethylamine isomer.[1][2]



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Caption: Mass spectral fragmentation differences allowing differentiation of structural isomers.

Sample Preparation Protocol (Biological Matrix)

For drug development or toxicology, the analyte must be extracted from plasma or reaction mixtures.[2]

Method: Liquid-Liquid Extraction (LLE)[1]

- Aliquot: Transfer 200 μ L of sample (Plasma/Reaction Mix) to a glass tube.
- Internal Standard: Add 20 μ L of deuterated analog (or Methamphetamine-d5 if specific IS unavailable).
- Basify: Add 100 μ L of 0.1 M NaOH or Carbonate Buffer (pH 12).
 - Why? The amine (\sim 9.5) must be uncharged to extract into organic solvent.[1]
- Extract: Add 2 mL of Hexane:Ethyl Acetate (90:10).
 - Why? Non-polar solvent minimizes extraction of matrix interferences.[1]
- Agitate: Vortex for 5 mins; Centrifuge at 3000 rpm for 5 mins.
- Concentrate: Transfer organic (top) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1]
- Reconstitute:
 - For HPLC: 100 μ L of Mobile Phase A:B (50:50).[1][2]
 - For GC: 100 μ L of Ethyl Acetate.[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
GC: Peak Tailing	Active sites in liner or column. [1]	Replace liner with "Ultra Inert" wool.[1] Trim column 10cm.
GC: Thermal Degradation	Injector too hot.	Lower inlet temp to 220°C. Use Pulsed Splitless injection to reduce residence time.[1]
LC: Split Peaks	Solvent mismatch.	Ensure sample diluent matches initial mobile phase (10% ACN).[1][2]
LC: Retention Shift	pH instability.[1]	Use fresh Ammonium Bicarbonate buffer (volatile, pH changes over 24h).[1][2]

References

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Sources

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